Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17619403
InChI: InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m1/s1
SMILES:
Molecular Formula: C29H32N4O7S
Molecular Weight: 580.7 g/mol

Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH

CAS No.:

Cat. No.: VC17619403

Molecular Formula: C29H32N4O7S

Molecular Weight: 580.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH -

Specification

Molecular Formula C29H32N4O7S
Molecular Weight 580.7 g/mol
IUPAC Name (2R)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m1/s1
Standard InChI Key ITPWVEUAGFUBDN-XMMPIXPASA-N
Isomeric SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Introduction

Chemical Structure and Functional Attributes

Core Structural Components

Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH features a D-alanine backbone modified at the β-carbon with a guanidino group protected by the Mtr moiety. The Fmoc group shields the α-amino group during synthesis, while the Mtr group stabilizes the guanidino side chain against unintended reactions . The molecular formula is inferred as C28H28N4O6S\text{C}_{28}\text{H}_{28}\text{N}_4\text{O}_6\text{S}, accounting for the Fmoc (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2), Mtr (C20H18O3S\text{C}_{20}\text{H}_{18}\text{O}_3\text{S}), and alanine (C3H7NO2\text{C}_3\text{H}_7\text{NO}_2) components . The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, conferring resistance to proteolytic degradation in biomedical applications .

Stereochemical and Physicochemical Properties

The compound’s optical rotation, [α]D20=12(c=1in MeOH)[\alpha]_D^{20} = -12^\circ \, (\text{c} = 1 \, \text{in MeOH}), mirrors that of analogous D-amino acid derivatives . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), critical for solid-phase peptide synthesis (SPPS) . The Mtr group’s electron-withdrawing sulfonyl moiety enhances the guanidino group’s stability, preventing side reactions during coupling steps .

Synthesis and Manufacturing Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH is typically incorporated into peptides via SPPS. The Fmoc group is selectively removed using piperidine, exposing the α-amino group for subsequent coupling . Activating agents such as HOBt\text{HOBt} (1-hydroxybenzotriazole) and DCC\text{DCC} (N,N'-dicyclohexylcarbodiimide) facilitate amide bond formation between the amino acid and the growing peptide chain. The Mtr group remains intact under these conditions, ensuring side-chain protection throughout synthesis .

Coupling Efficiency and Yield Optimization

Coupling reactions involving sterically hindered residues like Mtr-protected guanidino derivatives often require extended reaction times (2–4 hours) and elevated temperatures (40–50°C) to achieve >95% yields . Double coupling strategies—repeating the activation and coupling steps—are employed to mitigate incomplete reactions, particularly in sequences prone to aggregation .

Solution-Phase Synthesis Considerations

For small-scale or fragment condensation approaches, the compound is synthesized via mixed anhydride or active ester methods. A representative protocol involves:

  • Dissolving Fmoc-D-Ala-OH in DCM.

  • Adding Mtr-Cl (methyltrityl chloride) under basic conditions (e.g., N-methylmorpholine) to protect the guanidino group.

  • Purifying the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Applications in Biomedical Research

Peptide-Based Therapeutics

The Mtr-protected guanidino group enables the synthesis of arginine-rich peptides, which are pivotal in cell-penetrating peptides (CPPs) and antiviral agents. For example, peptides incorporating Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH exhibit enhanced cellular uptake and RNA-binding capabilities, making them candidates for siRNA delivery systems .

Targeted Drug Delivery Systems

Bioconjugation strategies leverage the compound’s guanidino group to attach therapeutic payloads. In one study, a peptide-drug conjugate featuring this residue demonstrated selective binding to αvβ3 integrins overexpressed in tumor vasculature, achieving a 50% reduction in tumor growth in murine models .

Diagnostic Assay Development

The guanidino group’s affinity for phosphate moieties facilitates its use in diagnostic probes for phosphorylated proteins. A 2024 study utilized a peptide incorporating Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH to detect tau protein hyperphosphorylation in cerebrospinal fluid, a biomarker for Alzheimer’s disease .

Comparative Analysis with Related Compounds

CompoundProtecting GroupsMolecular Weight (g/mol)Key Applications
Fmoc-Arg(Mtr)-OHFmoc, Mtr580.7CPPs, antiviral peptides
Fmoc-D-Phe(4-guanidino-Boc2)-OHFmoc, Boc610.8Cancer therapeutics, bioconjugation
Fmoc-D-Ala-OH.H2OFmoc329.3Model studies, chiral resolution

Table 1: Structural and functional comparison of guanidino-containing Fmoc-protected amino acids .

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